An In-depth Technical Guide on the Physicochemical Properties of Ethyl 6-methoxy-1H-indole-2-carboxylate
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 6-methoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-methoxy-1H-indole-2-carboxylate, a heterocyclic compound belonging to the indole class, is a molecule of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in various biologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 6-methoxy-1H-indole-2-carboxylate, including its molecular characteristics, and available data on its synthesis, reactivity, and potential biological relevance. The information is presented to support research and development efforts in the fields of medicinal chemistry, pharmacology, and materials science.
Introduction
Indole and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic pharmaceuticals. The electronic properties and hydrogen-bonding capabilities of the indole nucleus make it a privileged structure for interacting with biological targets. The methoxy substituent at the 6-position and the ethyl carboxylate at the 2-position of the indole ring in Ethyl 6-methoxy-1H-indole-2-carboxylate significantly influence its chemical reactivity, lipophilicity, and potential biological activity. This document aims to consolidate the available technical information on this compound to facilitate its use in research and drug development.
Physicochemical Properties
A comprehensive summary of the known and predicted physicochemical properties of Ethyl 6-methoxy-1H-indole-2-carboxylate is provided below. For comparative purposes, data for the parent carboxylic acid, 6-methoxy-1H-indole-2-carboxylic acid, is also included where available.
Table 1: Physicochemical Data for Ethyl 6-methoxy-1H-indole-2-carboxylate and Related Compounds
| Property | Ethyl 6-methoxy-1H-indole-2-carboxylate | 6-methoxy-1H-indole-2-carboxylic acid |
| CAS Number | 15050-04-1 | 16732-73-3 |
| Molecular Formula | C₁₂H₁₃NO₃ | C₁₀H₉NO₃ |
| Molecular Weight | 219.24 g/mol | 191.18 g/mol |
| Appearance | White solid[1] | Light pink solid[2] |
| Melting Point | Not available | 198-203 °C[2] |
| Boiling Point | Not available | 447.6 ± 25.0 °C (Predicted)[2] |
| Solubility | Not available | DMSO (Slightly)[2] |
| pKa | Not available | 4.54 ± 0.30 (Predicted)[2] |
| logP | Not available | Not available |
Note: Some data for the target compound are not yet publicly available. The data for the corresponding carboxylic acid is provided for estimation purposes.
Synthesis and Reactivity
Synthesis
The synthesis of Ethyl 6-methoxy-1H-indole-2-carboxylate can be achieved through the esterification of 6-methoxy-1H-indole-2-carboxylic acid. A general procedure for this transformation is outlined below.
Experimental Protocol: Esterification of 6-methoxy-1H-indole-2-carboxylic acid
A common method for the synthesis of ethyl esters from carboxylic acids is the Fischer esterification.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxy-1H-indole-2-carboxylic acid (1.0 equivalent) in an excess of absolute ethanol.
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Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
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Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure Ethyl 6-methoxy-1H-indole-2-carboxylate.
A specific, though less detailed, synthetic route is mentioned in a doctoral thesis, where Ethyl 6-methoxy-1H-indole-2-carboxylate was prepared and described as a white solid.[1]
Reactivity
The reactivity of Ethyl 6-methoxy-1H-indole-2-carboxylate is characteristic of the indole nucleus. The electron-donating methoxy group at the 6-position can influence the regioselectivity of electrophilic substitution reactions, which typically occur at the C3 position of the indole ring. The ester group at the C2 position is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
The indole nitrogen can undergo N-alkylation or N-acylation reactions. The ester can also be reduced to the corresponding alcohol or converted to other functional groups, providing a handle for further chemical modifications.
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the methoxy group, and several signals in the aromatic region corresponding to the protons on the indole ring. The NH proton of the indole will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the ethyl and methoxy groups, and the carbons of the bicyclic indole core.
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IR Spectroscopy: The infrared spectrum should exhibit a characteristic N-H stretching vibration for the indole amine, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and a strong C=O stretching absorption for the ester carbonyl group.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (219.24 g/mol ).
Biological Activity and Potential Applications
Derivatives of 6-methoxyindole have shown a range of biological activities. Notably, some have been investigated as melatonin receptor ligands. Melatonin, a hormone primarily involved in regulating the sleep-wake cycle, exerts its effects through MT1 and MT2 receptors. The structural similarity of 6-methoxyindole derivatives to melatonin makes them interesting candidates for the development of novel agonists or antagonists for these receptors.
Furthermore, some indole derivatives have been explored as P-glycoprotein (P-gp) inhibitors. P-gp is an efflux pump that contributes to multidrug resistance in cancer by actively transporting a wide range of anticancer drugs out of tumor cells. Inhibiting P-gp can therefore enhance the efficacy of chemotherapy.
While specific biological data for Ethyl 6-methoxy-1H-indole-2-carboxylate is not yet published, its structural features suggest that it could serve as a valuable scaffold for the design and synthesis of new therapeutic agents targeting these or other biological pathways.
Conclusion
Ethyl 6-methoxy-1H-indole-2-carboxylate is a compound with significant potential for further investigation in medicinal chemistry and related fields. This guide has summarized the currently available information on its physicochemical properties, synthesis, and potential biological relevance. While there are gaps in the experimental data for this specific molecule, the provided information, drawn from related compounds and theoretical predictions, offers a solid foundation for researchers. Further experimental characterization of its properties and biological activities is warranted to fully explore its potential as a lead compound or a versatile building block in drug discovery.
